

An In-depth Technical Guide to the Physicochemical Properties of Dienogest-¹³C₂,¹⁵N

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Compound of Interest

Compound Name: *Dienogest-¹³C₂,¹⁵N*

Cat. No.: *B15524069*

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This technical guide provides a comprehensive overview of the core physicochemical properties of **Dienogest-¹³C₂,¹⁵N**, an isotopically labeled version of the synthetic progestin, Dienogest. Designed for researchers, scientists, and drug development professionals, this document consolidates essential data, outlines detailed experimental protocols for property determination, and visualizes key workflows and mechanisms.

Dienogest-(17 α)-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile—is a fourth-generation progestin with potent progestogenic and anti-androgenic effects.^{[1][2]} The stable isotope-labeled variant, **Dienogest-¹³C₂,¹⁵N**, incorporates two Carbon-13 atoms and one Nitrogen-15 atom. This labeling makes it an invaluable tool in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays, where it serves as an ideal internal standard to ensure accuracy and precision.^{[3][4]} While the isotopic labeling minimally affects most physicochemical properties, it results in a predictable increase in molecular weight.

Quantitative Physicochemical Data

The following tables summarize the key physicochemical and spectral properties of Dienogest and its isotopically labeled form. Data for properties other than molecular weight are based on the unlabeled compound, as they are not expected to differ significantly.

Table 1: Core Physicochemical Properties

Property	Dienogest	Dienogest- 13C2,15N	Data Source(s)
Molecular Formula	C₂₀H₂₅NO₂	C₁₈¹³C₂H₂₅¹⁵NO₂	[5] [6]
Molecular Weight	311.42 g/mol	314.4 g/mol	[6] [7] [8] [9] [10]
Appearance	White to off-white crystalline powder/solid	Not specified (expected to be similar)	[11] [12]
Melting Point	210 - 218 °C	Not specified (expected to be similar)	[5] [12] [13]
Boiling Point	549 °C (Predicted)	Not specified (expected to be similar)	[13]
pKa	Neutral molecule within pH 2-12	Not specified (expected to be similar)	[12]

| Optical Rotation | $[\alpha]_D^{-305^\circ}$ to -325° (c=1 in dichloromethane) | Not specified (expected to be similar) | [\[10\]](#) |

Table 2: Solubility Data

Solvent	Solubility (Dienogest)	Data Source(s)
Water	Practically insoluble	[5] [12]
DMSO	≥14.8 mg/mL; up to 100 mM (approx. 31 mg/mL)	[8] [10] [11] [14] [15]
Ethanol	Approx. 20 mg/mL; Insoluble (conflicting reports)	[8] [11]
Dimethyl Formamide (DMF)	Approx. 2 mg/mL	[11]

| Ethanol:PBS (1:2, pH 7.2) | Approx. 0.3 mg/mL [\[\[11\]\]](#) |

Table 3: Spectral Data

Technique	Wavelength (λ_{max})	Data Source(s)
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| UV/Vis. | 214, 303 nm [\[\[11\]\]](#) |

Experimental Protocols & Methodologies

Detailed and reproducible protocols are critical for the validation and application of physicochemical data in a research and development setting.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.

Objective: To determine the saturation concentration of **Dienogest-13C2,15N** in a specific solvent system (e.g., water, buffer, or organic solvent).

Methodology:

- Preparation: Add an excess amount of **Dienogest-13C2,15N** crystalline solid to a known volume of the desired solvent in a sealed, inert container (e.g., glass vial).
- Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: Cease agitation and allow the suspension to settle. Separate the solid and liquid phases via centrifugation or filtration (using a filter that does not bind the analyte).
- Quantification: Accurately dilute an aliquot of the clear, saturated supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectrophotometry or LC-MS/MS.

- Calculation: Calculate the solubility based on the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

Analytical Quantification via LC-MS/MS

This protocol outlines a typical method for the quantitative analysis of Dienogest in a biological matrix (e.g., human plasma), using **Dienogest-13C2,15N** as the internal standard (IS).^[3]

Objective: To accurately measure the concentration of Dienogest in plasma samples.

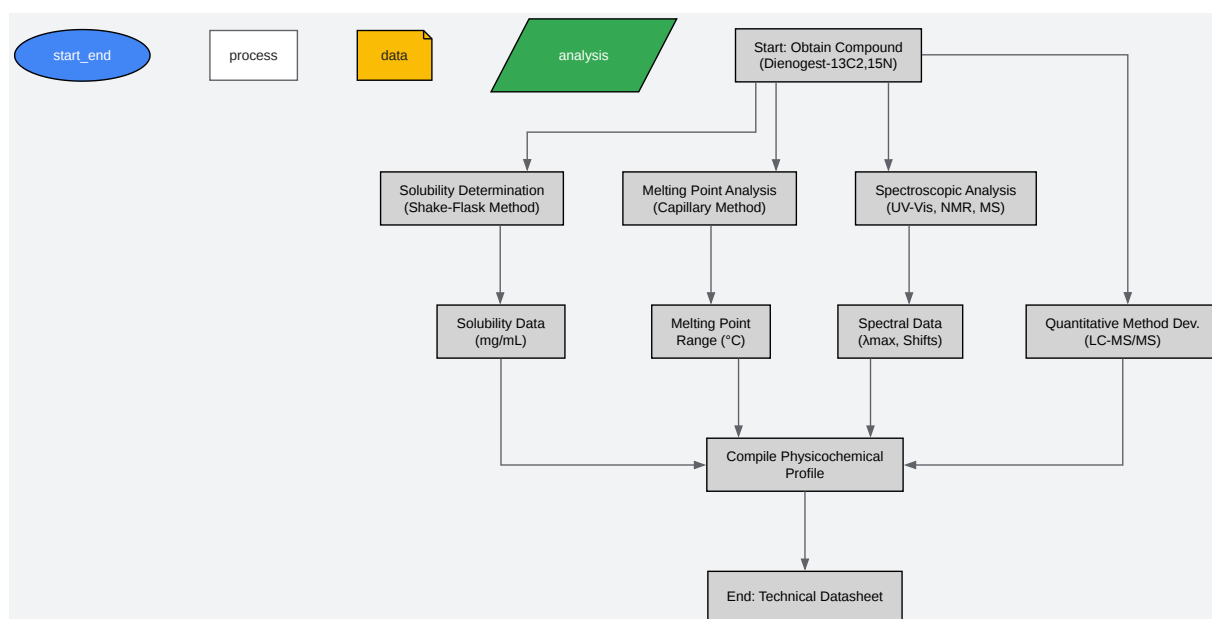
Methodology:

- Sample Preparation (Liquid-Liquid Extraction):
 - Pipette 200 µL of plasma sample into a clean tube.
 - Add a precise volume of the internal standard working solution (**Dienogest-13C2,15N** in a suitable solvent).
 - Add an extraction solvent (e.g., methyl tert-butyl ether).
 - Vortex mix for 10 minutes to ensure thorough extraction.
 - Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
 - Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
 - Reconstitute the residue in a known volume of the mobile phase.
- Chromatographic Conditions:
 - Instrument: Liquid chromatograph coupled with a tandem mass spectrometer.^[3]
 - Column: A reverse-phase column such as a Zorbax XDB-Phenyl (4.6 × 75 mm, 3.5 µm).^[3]
 - Mobile Phase: Isocratic elution with a mixture like acetonitrile and 5 mM ammonium acetate (e.g., 70:30, v/v).^[3]

- Flow Rate: 0.60 mL/min.[3]
- Injection Volume: 10 µL.
- Mass Spectrometry Conditions:
 - Ionization: Positive ion electrospray ionization (ESI+).[3]
 - Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both Dienogest and **Dienogest-13C2,15N**.
- Data Analysis:
 - The concentration of Dienogest is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a standard curve generated from samples with known concentrations.

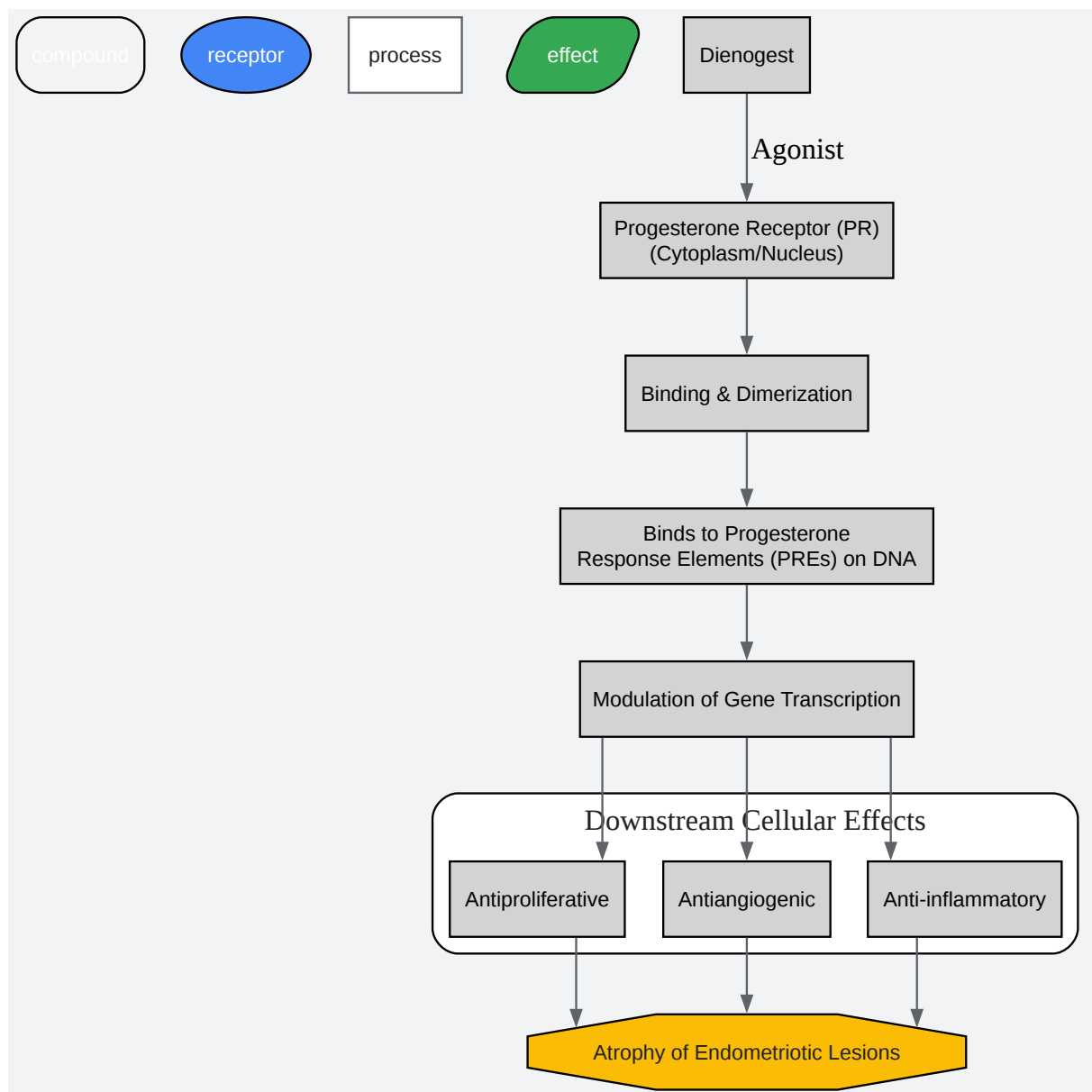
Visualizations: Workflows and Mechanisms

The following diagrams, created using the DOT language, illustrate key processes relevant to the study and application of **Dienogest-13C2,15N**.



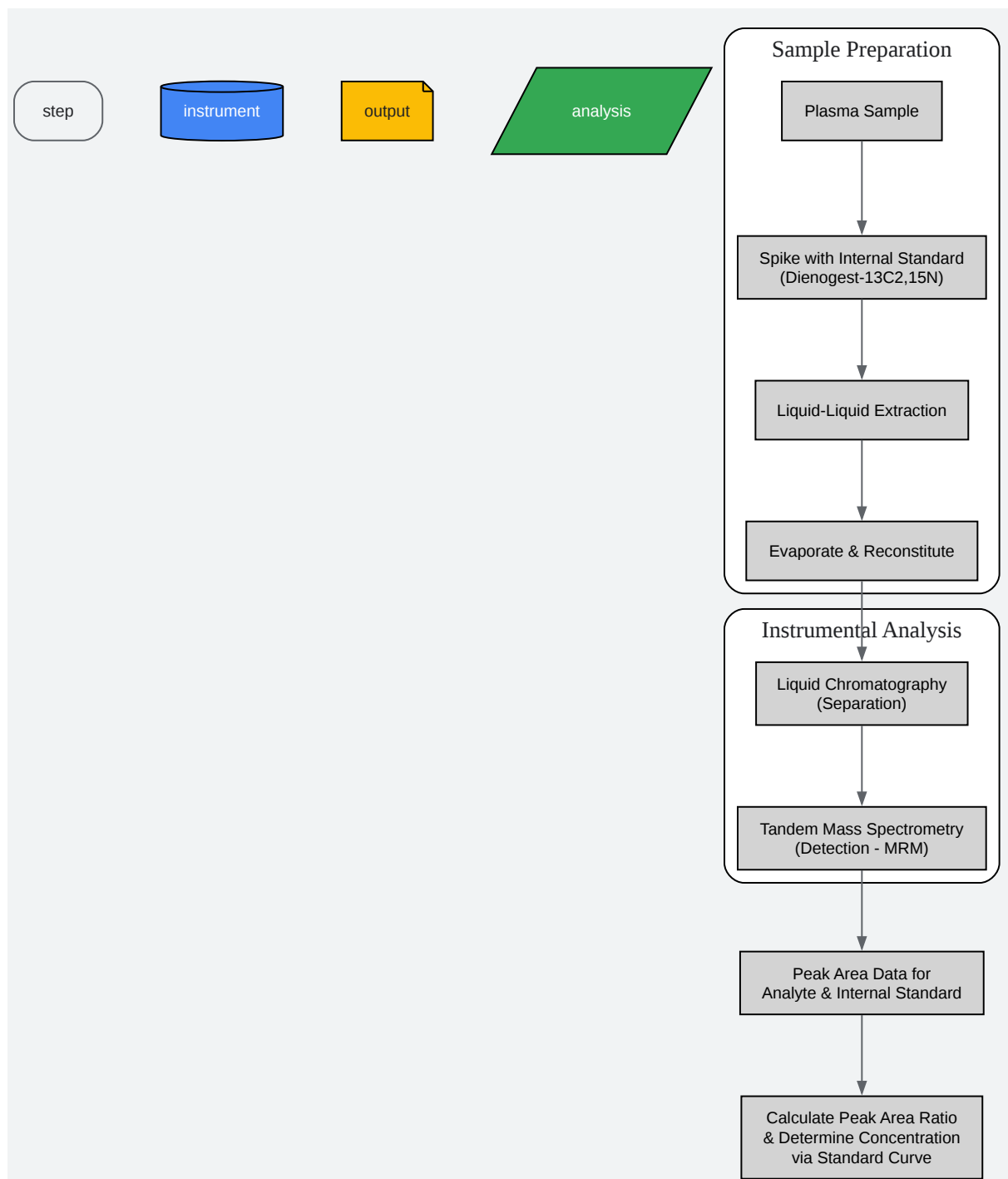
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Caption: General workflow for physicochemical characterization of a compound.



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Caption: Simplified signaling pathway for Dienogest's mechanism of action.



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Caption: Experimental workflow for Dienogest quantification using LC-MS/MS.

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